molecular formula C13H17Cl2NO2 B2446911 Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate CAS No. 2248259-22-3

Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate

Cat. No. B2446911
CAS RN: 2248259-22-3
M. Wt: 290.18
InChI Key: STLGTIIQGCBMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the class of tertiary butyl esters and has a molecular formula of C14H18Cl2NO2. In

Mechanism of Action

The mechanism of action of tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate involves the inhibition of certain enzymes such as acetylcholinesterase. This inhibition leads to increased levels of neurotransmitters in the brain, potentially resulting in improved cognitive function. Additionally, tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has been shown to exhibit anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has been shown to have various biochemical and physiological effects. In addition to its inhibitory activity against enzymes such as acetylcholinesterase, this compound has been shown to exhibit antioxidant activity, which can help protect cells from oxidative damage. Additionally, tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate in lab experiments is its potential applications in medicinal chemistry and cancer research. Additionally, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for the research and development of tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate. One potential direction is the development of new anticancer therapies based on the compound's ability to induce apoptosis in cancer cells. Additionally, further research could be conducted to explore the compound's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, the synthesis method of tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate could be optimized to improve yield and purity, making it more accessible for scientific research.

Synthesis Methods

Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate can be synthesized through the reaction between 3,5-dichloroaniline and tert-butyl 2-bromoacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The purity of the synthesized compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit inhibitory activity against certain enzymes such as acetylcholinesterase, which is involved in the regulation of neurotransmitter levels. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially resulting in improved cognitive function. Additionally, tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate has been shown to exhibit anticancer activity, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17Cl2NO2/c1-13(2,3)18-12(17)11(16-4)8-5-9(14)7-10(15)6-8/h5-7,11,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGTIIQGCBMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CC(=CC(=C1)Cl)Cl)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(3,5-dichlorophenyl)-2-(methylamino)acetate

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